molecular formula C16H24ClN3O3 B14654283 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride CAS No. 50978-51-3

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride

Katalognummer: B14654283
CAS-Nummer: 50978-51-3
Molekulargewicht: 341.83 g/mol
InChI-Schlüssel: IOERYPUKWNPSRL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride is an organic compound that features a diazonium group attached to a benzene ring, which is further substituted with morpholine and dipropoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride typically involves the diazotization of 4-(4-Morpholinyl)-2,5-dipropoxybenzeneamine. The process begins with the preparation of the amine precursor, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the diazotization process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium sulfite or stannous chloride in acidic conditions.

Major Products

    Substitution: Formation of 4-(4-Morpholinyl)-2,5-dipropoxybenzene derivatives.

    Coupling: Formation of azo compounds with extended conjugation.

    Reduction: Formation of 4-(4-Morpholinyl)-2,5-dipropoxybenzeneamine.

Wissenschaftliche Forschungsanwendungen

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes and pigments through azo coupling reactions.

Wirkmechanismus

The mechanism of action of 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride primarily involves its diazonium group, which is highly reactive and can undergo various transformations. The molecular targets and pathways depend on the specific reactions it participates in, such as forming covalent bonds with nucleophiles or coupling with aromatic compounds to form azo dyes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Morpholinoaniline: A precursor in the synthesis of the diazonium compound.

    4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents and in photographic color development.

    Morpholine: A simpler analog with applications in organic synthesis and as a solvent.

Uniqueness

4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other morpholine derivatives. Its diazonium group allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes.

Eigenschaften

CAS-Nummer

50978-51-3

Molekularformel

C16H24ClN3O3

Molekulargewicht

341.83 g/mol

IUPAC-Name

4-morpholin-4-yl-2,5-dipropoxybenzenediazonium;chloride

InChI

InChI=1S/C16H24N3O3.ClH/c1-3-7-21-15-12-14(19-5-9-20-10-6-19)16(22-8-4-2)11-13(15)18-17;/h11-12H,3-10H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

IOERYPUKWNPSRL-UHFFFAOYSA-M

Kanonische SMILES

CCCOC1=CC(=C(C=C1[N+]#N)OCCC)N2CCOCC2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.